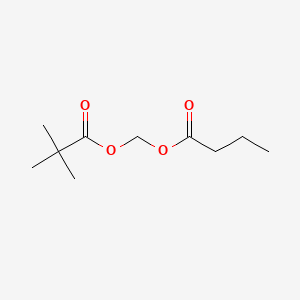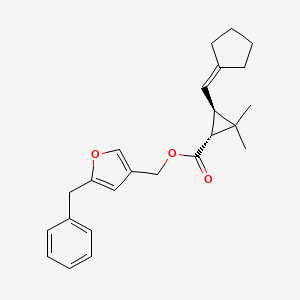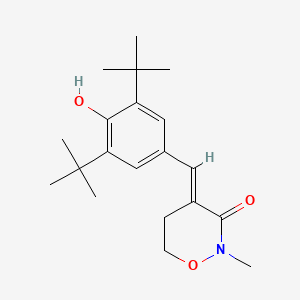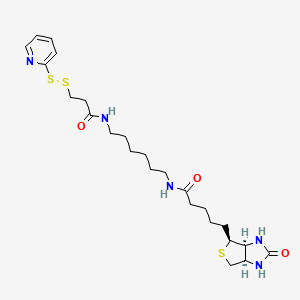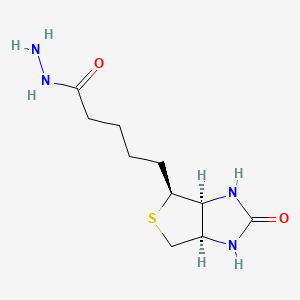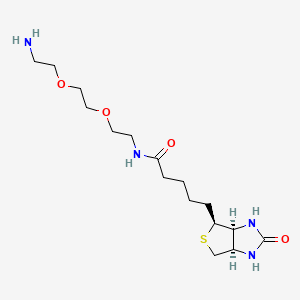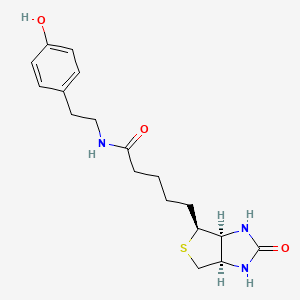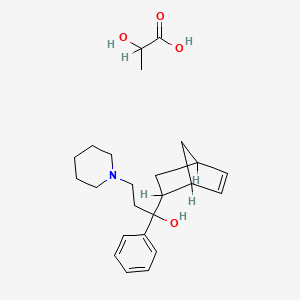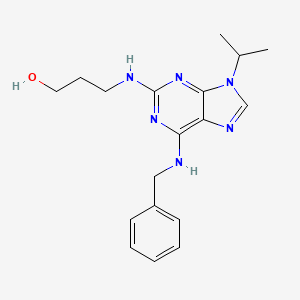
Bohemine
Vue d'ensemble
Description
La Bohemine est un analogue de purine synthétique connu pour son rôle d’inhibiteur des kinases dépendantes des cyclines. Sa structure est similaire à celle d’autres analogues de purines tels que l’olomoucine et la roscovitine. La this compound a une formule moléculaire de C18H24N6O et un poids moléculaire de 340,4 g/mol . Elle est principalement utilisée en recherche scientifique en raison de sa capacité à inhiber les kinases dépendantes des cyclines, qui sont des régulateurs essentiels du cycle cellulaire.
Applications De Recherche Scientifique
La Bohemine a un large éventail d’applications en recherche scientifique :
Chimie : Elle est utilisée comme composé modèle pour étudier l’inhibition des kinases dépendantes des cyclines.
Biologie : La this compound est utilisée dans les études du cycle cellulaire pour comprendre la régulation de la division cellulaire et de la croissance.
Mécanisme D'action
La Bohemine exerce ses effets en inhibant les kinases dépendantes des cyclines (CDK). Les CDK sont des enzymes qui jouent un rôle essentiel dans la régulation du cycle cellulaire. La this compound se lie au site actif des CDK, empêchant leur interaction avec les cyclines et autres substrats. Cette inhibition conduit à l’arrêt du cycle cellulaire à des phases spécifiques, telles que la limite G1/S et la limite G2/M . Les cibles moléculaires de la this compound incluent la CDK1, la CDK2 et la CDK9, entre autres .
Analyse Biochimique
Biochemical Properties
Bohemine interacts with cyclin-dependent kinases (cdk-1 – cdk-8) and their endogenous activator proteins, cyclins . These interactions form the autonomous oscillator that controls the cell cycle in embryonic as well as somatic and germline cells in the mature animal .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been used to characterize the quantitative changes in the protein composition of the CEM T-lymphoblastic leukemia cell line .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with cyclin-dependent kinases and cyclins . These interactions control the activity of Cdks through dephosphorylation, subcellular localization, and complex-formation with cyclins whose expression level is tightly regulated in correspondence to cell cycle phases .
Temporal Effects in Laboratory Settings
It is known that this compound is stable and can have long-term effects on cellular function .
Metabolic Pathways
This compound is involved in the metabolic pathways that control the cell cycle. It interacts with cyclin-dependent kinases and cyclins, which play a crucial role in these pathways .
Subcellular Localization
The subcellular localization of this compound is likely to be closely linked to its interactions with cyclin-dependent kinases and cyclins
Méthodes De Préparation
La Bohemine est synthétisée par une série de réactions chimiques impliquant des dérivés de purine. La voie de synthèse implique généralement la substitution de la purine à des positions spécifiques avec divers groupes fonctionnels. La méthode de préparation comprend les étapes suivantes :
Matériau de départ : La synthèse commence avec un dérivé de purine.
Réactions de substitution : Le dérivé de purine subit des réactions de substitution pour introduire les groupes (3-hydroxypropyl)amino, benzylamino et isopropyle aux positions C-2, C-6 et N-9, respectivement.
Conditions de réaction : Les réactions sont menées dans des conditions contrôlées, souvent impliquant l’utilisation de solvants comme le diméthylsulfoxyde (DMSO) et des catalyseurs pour faciliter les réactions.
Analyse Des Réactions Chimiques
La Bohemine subit divers types de réactions chimiques, notamment :
Oxydation : La this compound peut être oxydée dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Elle peut également subir des réactions de réduction pour produire des formes réduites.
Substitution : La this compound est impliquée dans des réactions de substitution où les groupes fonctionnels sont remplacés par d’autres groupes.
Réactifs et conditions courants : Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et divers catalyseurs. .
Comparaison Avec Des Composés Similaires
La Bohemine est structurellement et fonctionnellement similaire à d’autres analogues de purines tels que l’olomoucine et la roscovitine. Elle possède des propriétés uniques qui la distinguent de ces composés :
Olomoucine : Comme la this compound, l’olomoucine est un inhibiteur des CDK, mais elle présente des motifs de substitution différents sur le cycle de purine.
Roscovitine : La roscovitine inhibe également les CDK, mais elle a un ensemble différent de cibles moléculaires et un mécanisme d’action distinct.
Composés similaires
- Olomoucine
- Roscovitine
- Flavopiridol
- Staurosporine
- Butyrolactone
Propriétés
IUPAC Name |
3-[[6-(benzylamino)-9-propan-2-ylpurin-2-yl]amino]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O/c1-13(2)24-12-21-15-16(20-11-14-7-4-3-5-8-14)22-18(23-17(15)24)19-9-6-10-25/h3-5,7-8,12-13,25H,6,9-11H2,1-2H3,(H2,19,20,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPQGFIAVPSXOBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC2=C(N=C(N=C21)NCCCO)NCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00274365 | |
| Record name | bohemine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00274365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189232-42-6 | |
| Record name | Bohemine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189232426 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | bohemine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00274365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of bohemine?
A1: this compound acts as a potent inhibitor of cyclin-dependent kinases (CDKs) [, , , ]. CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and potentially induce apoptosis, making them attractive targets for cancer therapy.
Q2: How does this compound's inhibition of CDKs affect tumor cell growth?
A2: this compound's inhibition of CDKs, particularly CDK1 and CDK2, disrupts the cell cycle progression, leading to antitumor activity both in vitro and in vivo [, ]. The inhibition of RB phosphorylation and depletion of cyclins, including cyclin D1, are observed consequences of this CDK inhibition [].
Q3: Beyond CDK inhibition, what other cellular effects have been observed with this compound?
A3: Research suggests that this compound's effects extend beyond direct CDK inhibition. Studies using proteomics approaches have identified alterations in proteins involved in metabolic pathways (glycolysis, nucleic acid synthesis, NADPH production), stress response, protein folding, cytoskeleton organization, and exocytosis [, ]. This suggests that this compound may influence various cellular processes, contributing to its overall anti-cancer effects.
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C20H26N6O, and its molecular weight is 366.46 g/mol.
Q5: Is there any available spectroscopic data characterizing this compound?
A5: While the provided abstracts do not detail specific spectroscopic data, studies utilize techniques like mass spectrometry and nuclear magnetic resonance (NMR) for structural elucidation of this compound and its metabolites [, ]. These techniques confirm the identity and purity of the synthesized compound.
Q6: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?
A8: In mice, this compound is rapidly cleared from circulation after intravenous administration, with metabolites identified in both bile and urine []. The primary metabolic route is glucosidation at the terminal hydroxyl group, suggesting significant hepatic metabolism. Further research is needed to fully elucidate its ADME profile in other species, including humans.
Q7: How do the in vivo pharmacokinetic properties of this compound compare to its in vitro activity?
A9: While this compound exhibits potent in vitro activity against various cancer cell lines, its rapid in vivo metabolism suggests a potential discrepancy between in vitro and in vivo efficacy [, ]. This highlights the importance of considering both pharmacokinetic and pharmacodynamic properties in drug development.
Q8: What types of in vitro assays have been used to assess this compound's activity?
A10: Researchers have employed various in vitro assays, including cell proliferation assays (sulforhodamine B assay) and kinase activity assays, to determine this compound's potency and selectivity against CDKs and its impact on cancer cell growth [, , ].
Q9: Has this compound demonstrated efficacy in any in vivo models?
A11: While the provided abstracts do not directly demonstrate this compound's in vivo efficacy, studies utilizing its structural analog, CYC202, in mouse xenograft models show tumor growth inhibition and modulation of pharmacodynamic markers []. This suggests that this compound, with further optimization, might also demonstrate in vivo efficacy.
Q10: Have any resistance mechanisms to this compound been identified?
A12: While specific resistance mechanisms to this compound are not explicitly discussed in the provided abstracts, a study using a this compound-resistant CEM T-lymphoblastic leukemia cell line identified potential protein targets associated with resistance development []. These include Rho GDP-dissociation inhibitor 2, Y-box binding protein 1, and the HSP70/90 organizing protein, suggesting their potential involvement in conferring resistance to CDK inhibitors like this compound.
Q11: What is the current understanding of this compound's toxicity profile?
A11: Information on this compound's toxicity and safety profile is limited within the provided abstracts. Further research is needed to thoroughly evaluate its potential toxicity and long-term effects.
Q12: How does this compound's structure influence its activity and selectivity?
A14: While specific SAR studies are not detailed in the abstracts, the development of this compound from olomoucine and the comparison with other analogs like CYC202 highlight the impact of structural modifications on CDK inhibitory activity, potency, and selectivity [, , ]. Modifications to the substituents at positions 2, 6, and 9 of the purine ring significantly influence these properties.
Q13: Are there alternative compounds or strategies being explored that target similar pathways or mechanisms as this compound?
A16: The development of various CDK inhibitors, including CYC202 (seliciclib), which has progressed to clinical trials [], highlights the active exploration of alternative compounds targeting CDKs as potential cancer therapies.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-chlorobenzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B1667275.png)
